molecular formula C7H6ClNO2 B14851108 1-(3-Chloro-4-hydroxypyridin-2-YL)ethan-1-one CAS No. 1256811-49-0

1-(3-Chloro-4-hydroxypyridin-2-YL)ethan-1-one

Cat. No.: B14851108
CAS No.: 1256811-49-0
M. Wt: 171.58 g/mol
InChI Key: BNOJWYPOGIDQND-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-hydroxypyridin-2-YL)ethan-1-one is a chemical compound with a molecular formula of C7H6ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-hydroxypyridin-2-YL)ethan-1-one typically involves the chlorination of 4-hydroxypyridine followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-hydroxypyridin-2-YL)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of 1-(3-Chloro-4-oxopyridin-2-YL)ethan-1-one or 1-(3-Chloro-4-carboxypyridin-2-YL)ethan-1-one.

    Reduction: Formation of 1-(3-Chloro-4-hydroxypyridin-2-YL)ethanol.

    Substitution: Formation of derivatives such as 1-(3-Amino-4-hydroxypyridin-2-YL)ethan-1-one.

Scientific Research Applications

1-(3-Chloro-4-hydroxypyridin-2-YL)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-hydroxypyridin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxypyridin-3-YL)ethan-1-one: Similar structure but lacks the chlorine atom.

    1-(2,4-Dihydroxyquinolin-3-YL)ethan-1-one: Contains additional hydroxyl groups and a quinoline ring.

    1-(3-Hydroxypyridin-4-YL)ethanone: Similar structure but with different positioning of the hydroxyl group.

Uniqueness

1-(3-Chloro-4-hydroxypyridin-2-YL)ethan-1-one is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

CAS No.

1256811-49-0

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

2-acetyl-3-chloro-1H-pyridin-4-one

InChI

InChI=1S/C7H6ClNO2/c1-4(10)7-6(8)5(11)2-3-9-7/h2-3H,1H3,(H,9,11)

InChI Key

BNOJWYPOGIDQND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)C=CN1)Cl

Origin of Product

United States

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